molecular formula C7H2F7N B11761046 2-Fluoro-4,5-bis-trifluoromethyl-pyridine

2-Fluoro-4,5-bis-trifluoromethyl-pyridine

Cat. No.: B11761046
M. Wt: 233.09 g/mol
InChI Key: DKOZSZIKQCYCJD-UHFFFAOYSA-N
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Description

Overview of Bis-trifluoromethylated Pyridine (B92270) Derivatives

Pyridine derivatives containing two trifluoromethyl groups, known as bis-trifluoromethylated pyridines, are a significant subclass of fluorinated heterocycles. The presence of two potent electron-withdrawing CF₃ groups renders the pyridine ring highly electron-deficient. This electronic characteristic is central to their chemical behavior, particularly their reactivity in nucleophilic aromatic substitution reactions. The positions of the trifluoromethyl groups on the pyridine ring are crucial in determining the molecule's properties and synthetic accessibility. For example, compounds like 2-chloro-4,5-bis(trifluoromethyl)pyridine (B1601068) serve as key precursors for other derivatives. chemsrc.com The synthesis of these bis-trifluoromethylated systems can be challenging and often involves multi-step processes, starting from less complex pyridine precursors and introducing the trifluoromethyl groups via various fluorination or trifluoromethylation reactions. googleapis.com

Research Trajectory of 2-Fluoro-4,5-bis-trifluoromethyl-pyridine and Related Systems

The research trajectory for highly substituted fluorinated pyridines, including this compound, is intrinsically linked to the broader development of synthetic methodologies for creating complex fluorinated molecules. While specific, in-depth research on this compound is not widely available in public literature, its existence points to the ongoing exploration of novel fluorinated pyridine isomers. The synthesis of such compounds often relies on the halogen exchange (HALEX) reaction, where a chloro-substituted precursor, such as 2-chloro-4,5-bis(trifluoromethyl)pyridine, is treated with a fluoride (B91410) source to yield the corresponding fluoro-derivative. googleapis.comgoogle.com Research in this area is typically driven by the need for novel building blocks for creating new chemical entities with potential applications in life sciences and material science. The trajectory follows a pattern of developing synthetic routes to novel substitution patterns, followed by exploration of their chemical reactivity and potential utility.

Contextualizing Electron-Withdrawing Groups in Pyridine Chemistry

The chemistry of the pyridine ring is profoundly influenced by the nature of its substituents. Electron-withdrawing groups (EWGs), such as fluorine and trifluoromethyl groups, play a critical role in this context. The pyridine ring is inherently electron-deficient compared to benzene (B151609) due to the electronegative nitrogen atom. The addition of strong EWGs like the two CF₃ groups and a fluorine atom in this compound further depletes the electron density of the aromatic system.

This severe electron deficiency has several important consequences:

Activation towards Nucleophilic Attack: The pyridine ring becomes highly susceptible to nucleophilic aromatic substitution (SNAr). A nucleophile can more readily attack the electron-poor carbon atoms of the ring.

Deactivation towards Electrophilic Attack: Conversely, the ring is strongly deactivated towards electrophilic aromatic substitution, as it is less able to stabilize the positive charge of the intermediate sigma complex.

Increased Acidity of Ring Protons: The electron-withdrawing effect increases the acidity of the remaining C-H bonds on the pyridine ring.

Reduced Basicity: The electron density on the nitrogen atom is significantly reduced, making the pyridine a much weaker base compared to its non-fluorinated counterpart.

The table below summarizes the general effects of electron-withdrawing groups on the reactivity of the pyridine ring.

PropertyEffect of Electron-Withdrawing Groups (e.g., -F, -CF₃)
Reactivity towards Nucleophiles Increased
Reactivity towards Electrophiles Decreased
Basicity of Pyridine Nitrogen Decreased
Acidity of Ring C-H Protons Increased

This predictable modulation of reactivity by electron-withdrawing groups is a fundamental principle that chemists utilize to design synthetic routes and tune the properties of pyridine-based compounds for specific applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H2F7N

Molecular Weight

233.09 g/mol

IUPAC Name

2-fluoro-4,5-bis(trifluoromethyl)pyridine

InChI

InChI=1S/C7H2F7N/c8-5-1-3(6(9,10)11)4(2-15-5)7(12,13)14/h1-2H

InChI Key

DKOZSZIKQCYCJD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1F)C(F)(F)F)C(F)(F)F

Origin of Product

United States

Synthetic Methodologies and Strategies for 2 Fluoro 4,5 Bis Trifluoromethyl Pyridine

General Approaches to the Synthesis of Trifluoromethylated Pyridines

The introduction of trifluoromethyl (CF3) groups onto a pyridine (B92270) ring can be achieved through several general strategies. These methods provide the foundational chemical transformations necessary for the synthesis of complex molecules like 2-fluoro-4,5-bis-trifluoromethyl-pyridine.

Halogen Exchange Reactions (e.g., Chlorine/Fluorine Exchange)

A primary and industrially significant method for synthesizing trifluoromethylpyridines is through halogen exchange (HALEX) reactions. This process typically involves the conversion of a trichloromethyl (-CCl3) group to a trifluoromethyl (-CF3) group using a fluorinating agent.

The synthesis often begins with a chlorinated pyridine precursor, such as a (trichloromethyl)pyridine derivative. google.com This starting material is then treated with a fluorinating agent, like hydrogen fluoride (B91410) (HF) or a metal fluoride (e.g., SbF3), to replace the chlorine atoms with fluorine. google.comacs.org The reaction can be performed in either the liquid or vapor phase, with vapor-phase reactions often being preferred for industrial-scale production due to their efficiency. acs.org For instance, the vapor-phase fluorination of 2,3-dichloro-5-(trichloromethyl)pyridine (B1347059) is a known route to produce 2,3-dichloro-5-(trifluoromethyl)pyridine. acs.org This method can be adapted to synthesize pyridines with multiple trifluoromethyl groups by starting with precursors containing multiple trichloromethyl groups. The reaction conditions, such as temperature and pressure, are critical for achieving high yields and selectivity. acs.org

Construction of the Pyridine Ring from Trifluoromethyl-Containing Building Blocks

An alternative to modifying an existing pyridine ring is to construct the ring from acyclic precursors that already contain the desired trifluoromethyl groups. This "building block" approach offers a high degree of control over the final substitution pattern of the pyridine. acs.orgnih.gov

This strategy involves the condensation of smaller, readily available molecules that incorporate one or more trifluoromethyl groups. acs.orgnih.gov For example, trifluoromethylated β-enamino esters or β-enamino ketones can react with trifluoromethyl-α,β-ynones in a Bohlmann–Rahtz heteroannulation reaction to yield polysubstituted trifluoromethylpyridine derivatives. This method is particularly useful for accessing specific isomers that may be difficult to obtain through direct functionalization of the pyridine core. nih.gov

The choice of building blocks is crucial and dictates the final structure of the pyridine. Common trifluoromethyl-containing building blocks include ethyl 4,4,4-trifluoro-3-oxobutanoate and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one. google.com The versatility of this approach allows for the synthesis of a wide array of trifluoromethylated pyridines with diverse substitution patterns.

Direct Trifluoromethylation Strategies

Direct trifluoromethylation involves the introduction of a CF3 group onto a pre-formed pyridine ring through a C-H bond functionalization reaction. This approach is highly atom-economical and avoids the need for pre-functionalized starting materials. reddit.comacs.org

Several methods for direct trifluoromethylation have been developed, often utilizing radical, electrophilic, or nucleophilic trifluoromethylating reagents. reddit.comnih.gov For instance, a regioselective direct C-H trifluoromethylation of pyridine can be achieved using an N-methylpyridine quaternary ammonium (B1175870) activation strategy. In this method, pyridinium (B92312) iodide salts are treated with trifluoroacetic acid in the presence of silver carbonate to yield trifluoromethylpyridines with good regioselectivity. reddit.comacs.org This reaction is proposed to proceed through a nucleophilic trifluoromethylation mechanism. reddit.com

While direct trifluoromethylation offers a more straightforward route, controlling the regioselectivity can be challenging, especially in pyridines with multiple potential reaction sites. The electronic properties of the pyridine ring and any existing substituents play a significant role in directing the incoming trifluoromethyl group. nih.gov

Specific Synthetic Routes for this compound Analogs

Building upon the general strategies, specific synthetic routes have been developed to access analogs of this compound. These methods often employ well-established reaction pathways tailored for highly fluorinated substrates.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a powerful tool for the functionalization of electron-deficient aromatic rings, such as those found in fluorinated pyridines. The presence of strongly electron-withdrawing groups, like trifluoromethyl groups, activates the pyridine ring towards nucleophilic attack, facilitating the displacement of a leaving group, typically a halide.

In the context of synthesizing analogs of this compound, a suitable precursor would be a di(trifluoromethyl)pyridine bearing a good leaving group at the 2-position, such as a chlorine or fluorine atom. This precursor can then react with various nucleophiles to introduce a range of functional groups. For example, reaction with ammonia (B1221849) can yield a 2-amino-bis(trifluoromethyl)pyridine analog. acs.org Similarly, alkoxides can be used to introduce alkoxy groups at the 2-position.

The reactivity in SNAr reactions on pyridines is generally highest at the 2- and 4-positions due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate. The reaction of 2-halogeno-4,6-bis(trifluoromethyl)pyridine with ammonia to produce 2-amino-4,6-bis(trifluoromethyl)pyridine serves as a pertinent example of this pathway. reddit.com

Examples of SNAr Reactions on Trifluoromethylated Pyridines
Starting MaterialNucleophileProductReference
2,6-dichloro-4-(trifluoromethyl)pyridineAmmonia2-amino-6-chloro-4-(trifluoromethyl)pyridine acs.org
2-chloro-4-(trifluoromethyl)pyridineAmmonia2-amino-4-(trifluoromethyl)pyridine acs.org
2-halogeno-4,6-bis(trifluoromethyl)pyridineAmmonia2-amino-4,6-bis(trifluoromethyl)pyridine reddit.com

Reductive Cyclization Approaches (e.g., O-Acyl Oximes with Hexafluoroacetylacetone)

Reductive cyclization methods provide an elegant way to construct highly substituted pyridine rings from acyclic precursors. A notable example is the synthesis of 2-phenyl-4,6-bis(trifluoromethyl)pyridine, a structural analog of the target compound. google.com

This approach involves the reductive cyclization of O-acyl oximes with hexafluoroacetylacetone (B74370). google.com The reaction is typically mediated by a reducing agent, such as a combination of ammonium iodide (NH4I) and sodium dithionite (B78146) (Na2S2O4). google.com This method is characterized by its use of readily available starting materials, broad functional group compatibility, and good yields. google.com

The mechanism involves the reductive cleavage of the N-O bond in the O-acyl oxime, which then participates in a cyclization reaction with hexafluoroacetylacetone to form the bis(trifluoromethyl)pyridine ring. google.com This strategy highlights the power of using fluorinated building blocks to construct complex fluorinated heterocycles.

Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine
Reactant 1Reactant 2ReagentsProductYieldReference
Acetophenone O-acetyl oximeHexafluoroacetylacetoneNH4I, Na2S2O42-phenyl-4,6-bis(trifluoromethyl)pyridine73% google.com

Vapor-Phase and Liquid-Phase Fluorination/Chlorination Sequences

Vapor-phase halogen exchange reactions, often performed at high temperatures, are a cornerstone of industrial fluorination chemistry. nih.gov This methodology is particularly suited for converting methyl groups on a pyridine ring into trifluoromethyl groups. A plausible route to the target compound could begin with 4,5-dimethylpyridine (4,5-lutidine) as the precursor.

The process can be conducted either stepwise or simultaneously. In a stepwise approach, liquid-phase chlorination of the precursor would first convert the methyl groups into trichloromethyl (-CCl₃) groups. This intermediate, 4,5-bis(trichloromethyl)pyridine, would then undergo vapor-phase fluorination to yield 4,5-bis(trifluoromethyl)pyridine. nih.gov

A more direct method is simultaneous vapor-phase chlorination and fluorination at temperatures exceeding 300°C, often employing transition metal-based catalysts like iron fluoride. nih.govjst.go.jp This process converts the methyl groups directly to trifluoromethyl groups. Subsequent nuclear chlorination and a final fluorine exchange step would be required to introduce the fluorine atom at the 2-position. For lutidine substrates, higher reaction temperatures are generally necessary compared to picolines to achieve high yields of bis(trifluoromethyl)pyridine products. nih.govresearchgate.net Research has shown that chloro-bis(trifluoromethyl)pyridine derivatives can be synthesized in 60 to 80% yields under these conditions. jst.go.jpresearchgate.net

Table 1: Representative Conditions for Vapor-Phase Synthesis of Bis(trifluoromethyl)pyridines from Lutidines jst.go.jpresearchgate.net
Lutidine IsomerCatalystTemperature (°C)Key ProductsTypical Yield (%)
3,5-LutidineIron-based360-400Bis(trifluoromethyl)pyridine (BTF), Chloro-bis(trifluoromethyl)pyridine (CBTF)60-80
2,6-LutidineIron-based380-440Bis(trifluoromethyl)pyridine (BTF), Chloro-bis(trifluoromethyl)pyridine (CBTF)~85 (Combined BTF & CBTF)

Liquid-phase fluorination offers an alternative, typically conducted under superatmospheric pressure with anhydrous hydrogen fluoride (HF) and a metal halide catalyst. google.com This method is effective for converting (trichloromethyl)pyridine compounds into their (trifluoromethyl)pyridine counterparts at temperatures ranging from 150°C to 250°C. google.com

Copper-Mediated Trifluoromethylation Reactions

Copper-mediated and -catalyzed trifluoromethylation reactions have become a vital tool for introducing CF₃ groups into aromatic and heteroaromatic systems, often with high efficiency and under milder conditions than traditional methods. nih.govnih.gov This strategy typically involves the reaction of an aryl or heteroaryl halide (iodide or bromide) with a trifluoromethylating agent in the presence of a copper catalyst.

A viable synthetic pathway to this compound using this approach would start from a 2-fluoro-4,5-dihalopyridine precursor, such as 2-fluoro-4,5-diiodopyridine. The reaction would employ a trifluoromethyl source, such as (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃), and a copper(I) salt (e.g., CuI). The active reagent is often a (trifluoromethyl)copper (CuCF₃) species, which can be generated in situ. chemicalbook.com The CuCF₃ species then participates in a cross-coupling reaction, replacing the halogen atoms with CF₃ groups. researchgate.net This method has been successfully applied to various alkoxy-substituted iodopyridines and their benzologs. mdpi.comresearchgate.net

Table 2: Examples of Copper-Mediated Trifluoromethylation of Halopyridines
SubstrateCF₃ SourceCopper Source/CatalystSolventTemperature (°C)Yield (%)Reference
2,6-DibromopyridineMe₃SiCF₃ / AgFCopper powderDMF7592 chemicalbook.com
4-Iodo-2-methoxypyridineMe₃SiCF₃ / KFCuINMP8054 mdpi.com
3-Iodo-2-isopropoxypyridineMe₃SiCF₃ / KFCuINMP8080 researchgate.net

Precursor Synthesis and Intermediate Transformations

The success of any synthetic strategy hinges on the availability of suitable precursors and the efficient transformation of intermediates. For the vapor-phase route, the primary precursor is 4,5-lutidine. The key intermediate is the polychlorinated species, such as 2-chloro-4,5-bis(trichloromethyl)pyridine, formed through radical chlorination of the methyl groups and subsequent nuclear chlorination. nih.gov

For the copper-mediated trifluoromethylation pathway, the synthesis of the 2-fluoro-4,5-dihalopyridine precursor is critical. This would likely involve a multi-step sequence starting from a more common pyridine derivative. The synthesis could involve nitration, reduction to an amine, followed by Sandmeyer reactions to introduce the halogens at the 4- and 5-positions. The fluorine at the 2-position could be introduced via nucleophilic aromatic substitution (SNAr) on a 2-chloropyridine (B119429) intermediate or through methods like the Balz-Schiemann reaction on a corresponding aminopyridine.

An alternative strategy for precursor synthesis is through cyclocondensation reactions that build the pyridine ring from acyclic, fluorine-containing building blocks. researchgate.netorgsyn.org For instance, a reductive cyclization of O-acyl oximes with hexafluoroacetylacetone has been shown to produce 4,6-bis(trifluoromethyl)pyridines. orgsyn.org Adapting such a method could provide a route to a 4,5-bis(trifluoromethyl)pyridine core, which could then be functionalized at the 2-position.

Regioselectivity and Chemoselectivity in Synthetic Pathways

Controlling the position of functionalization (regioselectivity) and the specific reaction that occurs when multiple functional groups are present (chemoselectivity) are paramount challenges in synthesizing complex molecules like this compound.

In vapor-phase chlorination of a 4,5-lutidine precursor, regioselectivity is a significant concern. Nuclear chlorination can occur at the electronically favorable 2- and 6-positions. Controlling the reaction temperature and molar ratio of chlorine gas is crucial to maximize the yield of the desired 2-chloro isomer over other multi-chlorinated by-products. nih.gov

For direct fluorination of a pre-formed 4,5-bis(trifluoromethyl)pyridine intermediate, regioselectivity is dictated by the electronic properties of the pyridine ring. The electron-withdrawing nature of the two CF₃ groups deactivates the ring towards electrophilic attack. However, methods for C-H fluorination adjacent to the ring nitrogen (at the 2- and 6-positions) have been developed. For example, AgF₂ has been shown to selectively fluorinate pyridines at the position adjacent to the nitrogen. researchgate.net

In the copper-mediated pathway, the regioselectivity of the trifluoromethylation step is precisely controlled by the initial positions of the halogen atoms in the precursor. The primary challenge, therefore, lies in the regioselective synthesis of the 2-fluoro-4,5-dihalopyridine starting material. chemrxiv.org Chemoselectivity is also important during halogen exchange (halex) reactions. For instance, in a molecule containing both chlorine and fluorine, reaction conditions must be tuned to achieve the desired transformation without unwanted side reactions.

Catalytic Methods in the Synthesis of Fluorinated Pyridines

Catalysis plays a pivotal role in modern organic synthesis, enabling efficient and selective transformations. The synthesis of fluorinated pyridines benefits from a variety of catalytic methods.

As mentioned, vapor-phase fluorination/chlorination processes often rely on transition metal-based catalysts, such as iron fluoride, to facilitate the halogen exchange on methyl groups at high temperatures. nih.govjst.go.jp Copper catalysis is fundamental to the trifluoromethylation of halopyridines, where copper(I) salts are used to mediate the transfer of the CF₃ group. nih.govmdpi.com

More advanced catalytic methods for constructing the fluorinated pyridine core have also been developed. Rhodium(III)-catalyzed C–H functionalization provides a one-step method to prepare multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. nih.gov While this specific method yields 3-fluoropyridines, it exemplifies the power of C-H activation in building complex heterocyclic systems. Nickel-catalyzed cross-coupling reactions have also been employed for the catalytic C-F activation of polyfluorinated pyridines, allowing for their further functionalization. documentsdelivered.com

Electrophilic fluorination using N-F reagents like Selectfluor® is another powerful tool, often used to introduce fluorine onto heterocyclic rings. acs.orgnih.gov This method could potentially be applied to a 4,5-bis(trifluoromethyl)pyridine intermediate to install the final fluorine atom at the 2-position, a reaction that may be facilitated by a Lewis acid or other catalytic promoter.

Reaction Mechanisms and Reactivity Studies of 2 Fluoro 4,5 Bis Trifluoromethyl Pyridine

Nucleophilic Aromatic Substitution (SNAr) Reactivity and Halogen Exchange

The pyridine (B92270) ring in 2-Fluoro-4,5-bis-trifluoromethyl-pyridine is exceptionally electron-deficient, making it highly susceptible to nucleophilic aromatic substitution (SNAr). The ring nitrogen, the 2-fluoro substituent, and the two trifluoromethyl groups at the C-4 and C-5 positions work in concert to activate the ring for nucleophilic attack.

The positions ortho and para (C-2, C-4, C-6) to the ring nitrogen are inherently activated for nucleophilic attack because the nitrogen atom can stabilize the negative charge in the intermediate Meisenheimer complex through resonance. stackexchange.com In this specific molecule, the C-2 and C-6 positions are the most activated sites. The fluorine atom at the C-2 position is an excellent leaving group in SNAr reactions, a consequence of the high electronegativity of fluorine which accelerates the initial nucleophilic attack. nih.govacs.org The reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine (B119429). nih.govacs.org

A variety of nucleophiles, including those based on oxygen, nitrogen, sulfur, and carbon, can readily displace the 2-fluoro substituent under mild conditions. nih.gov This high reactivity makes this compound a valuable intermediate for synthesizing a diverse range of substituted pyridine derivatives. nih.govorgsyn.org

Halogen exchange reactions, often used in the synthesis of fluorinated pyridines, can also occur. nih.govgoogleapis.com For instance, under certain conditions, the fluorine at the 2-position could potentially be exchanged for another halogen. However, given the high activation of the system, displacement by other nucleophiles is the more common and synthetically useful pathway.

Nucleophile TypeExample NucleophileProduct TypeGeneral Reaction Conditions
OxygenSodium methoxide (NaOMe)2-Methoxy-4,5-bis(trifluoromethyl)pyridineAlcohol solvent, room temperature to mild heating
NitrogenAmmonia (B1221849) (NH₃), Morpholine2-Amino-4,5-bis(trifluoromethyl)pyridineAprotic solvent, often with a base
SulfurSodium thiophenoxide (NaSPh)2-(Phenylthio)-4,5-bis(trifluoromethyl)pyridinePolar aprotic solvent (e.g., DMF, DMSO)
CarbonCyanide (e.g., KCN)2-Cyano-4,5-bis(trifluoromethyl)pyridineAprotic solvent, may require phase-transfer catalyst

Electrophilic Substitution Reactions on the Pyridine Ring

Pyridine itself is generally resistant to electrophilic aromatic substitution (EAS) compared to benzene (B151609). This is due to the electronegative nitrogen atom, which deactivates the ring by inductively withdrawing electron density. quora.comuoanbar.edu.iq Furthermore, under the acidic conditions often required for EAS, the pyridine nitrogen is protonated, forming a pyridinium (B92312) ion. This positive charge further and strongly deactivates the ring towards attack by electrophiles. uoanbar.edu.iqyoutube.com

In this compound, the deactivation is extreme. In addition to the ring nitrogen, the molecule possesses three potent electron-withdrawing groups: one fluorine atom and two trifluoromethyl groups. The trifluoromethyl group is a powerful deactivator due to its strong inductive effect. nih.gov Consequently, this pyridine derivative is highly unreactive towards electrophilic substitution reactions like nitration, halogenation, or Friedel-Crafts reactions. uoanbar.edu.iq If a reaction were to be forced under exceptionally harsh conditions, the substitution would be directed to the C-3 or C-6 positions, which are meta to the deactivating nitrogen atom and less deactivated than the ortho/para positions. quora.com However, such reactions are generally not practical for this heavily deactivated system.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The 2-fluoro substituent of this compound can potentially participate in such reactions.

Suzuki Coupling: This reaction typically couples an organoboron reagent with a halide or triflate. While C-F bond activation for Suzuki couplings is challenging, it is achievable with specialized catalyst systems.

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene. wikipedia.org Palladium-catalyzed Heck-type reactions have been developed for fluoroalkylated substrates, proceeding under mild conditions with good functional group tolerance. beilstein-journals.orgbeilstein-journals.org

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. Similar to other cross-couplings, activation of the C-F bond would be the critical step.

For this compound, the high degree of ring activation that facilitates SNAr can make cross-coupling reactions competitive with direct nucleophilic substitution by components of the catalytic system or solvent. The success of these reactions would heavily depend on the choice of catalyst, ligands, and reaction conditions to favor the desired catalytic cycle over SNAr pathways.

Reaction NameCoupling PartnerCatalyst/Base ExamplePotential Product
Suzuki CouplingArylboronic acid (Ar-B(OH)₂)Pd(OAc)₂ / SPhos / K₃PO₄2-Aryl-4,5-bis(trifluoromethyl)pyridine
Heck ReactionAlkene (e.g., Styrene)Pd(OAc)₂ / PPh₃ / Et₃N2-Styrenyl-4,5-bis(trifluoromethyl)pyridine
Sonogashira CouplingTerminal Alkyne (e.g., Phenylacetylene)PdCl₂(PPh₃)₂ / CuI / Et₃N2-(Phenylethynyl)-4,5-bis(trifluoromethyl)pyridine

Oxidation and Reduction Chemistry of the Pyridine Core and Substituents

The redox chemistry of this compound is influenced by its highly electron-deficient nature.

Oxidation: Oxidation of the pyridine nitrogen to form a pyridine N-oxide is a common reaction for pyridines. However, the strong electron-withdrawing substituents on this molecule significantly lower the electron density at the nitrogen atom, making it less nucleophilic and thus more difficult to oxidize. Very strong oxidizing agents would be required, and the reaction may be sluggish.

Reduction: The reduction of the pyridine ring is more feasible. The electron-deficient character of the ring makes it a better candidate for reduction (e.g., catalytic hydrogenation) compared to electron-rich pyridines. The trifluoromethyl groups themselves are generally very stable and resistant to both oxidation and reduction under standard chemical conditions. sciengine.comsciengine.com The redox potential of trifluoromethyl-containing compounds is an important parameter, and the presence of these groups makes the molecule more susceptible to reductive processes. sciengine.comresearchgate.net

Influence of Fluorine and Trifluoromethyl Groups on Reaction Pathways and Selectivity

The fluorine and trifluoromethyl substituents are the primary drivers of the reactivity and selectivity observed for this compound. Their electronic and steric properties create a unique chemical environment.

The cumulative electron-withdrawing effect of the substituents and the ring nitrogen is profound. pearson.com

Trifluoromethyl (CF₃) Groups: The CF₃ group is strongly electron-withdrawing purely through the inductive effect (-I effect), as indicated by its Hammett constant (σp = 0.54). nih.gov It does not have a significant resonance effect. researchgate.net The two CF₃ groups at the C-4 and C-5 positions massively reduce the electron density of the entire π-system.

This intense electronic pull dramatically activates the C-2 and C-6 positions for nucleophilic attack, as the electron-withdrawing groups can effectively stabilize the resulting anionic intermediate. nih.gov Conversely, this same effect starves the ring of electron density, rendering it inert to all but the most forcing electrophilic substitution conditions. quora.compearson.com

The two adjacent trifluoromethyl groups at the C-4 and C-5 positions introduce significant steric bulk. While these groups are not directly at the primary sites of nucleophilic attack (C-2 or C-6), their size can influence the approach of reagents. This steric hindrance could potentially disfavor reactions at the adjacent C-3 and C-6 positions if a reaction were possible there. For nucleophilic attack at C-2, the steric bulk of the C-4 and C-5 substituents is less impactful, but it could play a role in the conformation of the transition state, especially with very large nucleophiles.

C-H Functionalization Strategies (e.g., Iridium-Catalyzed C-H Borylation)

The direct functionalization of carbon-hydrogen (C–H) bonds is a powerful and atom-economical strategy in modern organic synthesis, enabling the conversion of simple molecules into more complex structures. For heteroaromatic compounds like 2-Fluoro-4,5-bis(trifluoromethyl)pyridine, C–H functionalization offers a direct route to introduce new functional groups without the need for pre-functionalized starting materials. Among these methods, Iridium-catalyzed C–H borylation has emerged as a particularly effective technique for creating carbon-boron bonds, which serve as versatile intermediates for further synthetic transformations.

Research into the Iridium-catalyzed C–H borylation of pyridine derivatives substituted with trifluoromethyl (CF₃) groups has revealed that the reaction's regioselectivity is primarily governed by steric factors. nih.govdigitellinc.com The bulky nature of the CF₃ groups directs the borylation to the most sterically accessible C–H bond on the pyridine ring. nih.gov This methodology is highly valuable as it often proceeds without the need for a solvent and is compatible with a range of functional groups, including halogens. nih.govdigitellinc.com

In the specific case of 2-Fluoro-4,5-bis(trifluoromethyl)pyridine, there are two available C–H bonds for functionalization at the 3- and 6-positions. Based on established principles, the Ir-catalyzed borylation is expected to occur selectively at the C-6 position. The C-H bond at the 3-position is sterically hindered by the adjacent CF₃ group at the 4-position and the fluorine atom at the 2-position. In contrast, the C-H bond at the 6-position is primarily influenced by the adjacent CF₃ group at the 5-position. Studies on analogous CF₃-substituted pyridines have demonstrated that borylation preferentially occurs away from the more sterically crowded regions of the molecule. acs.org

The general reaction involves an iridium catalyst, often in combination with a bipyridine ligand, and a boron source such as bis(pinacolato)diboron (B₂pin₂) or pinacolborane (HBpin). nih.govunirioja.es These reactions typically yield pyridylboronic esters, which are stable compounds amenable to purification by column chromatography and serve as crucial precursors in synthetic chemistry. nih.govdigitellinc.com

A representative transformation is detailed in the table below, outlining the expected major product and typical reaction conditions based on studies of similar substrates.

Table 1: Predicted Outcome of Iridium-Catalyzed C-H Borylation of 2-Fluoro-4,5-bis(trifluoromethyl)pyridine

Substrate Reagents & Conditions Major Product Predicted Yield Reference

The resulting borylated product is a valuable intermediate for subsequent cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the 6-position of the pyridine ring. The sterically-driven nature of this C-H functionalization strategy provides a reliable and regioselective method for the elaboration of the 2-Fluoro-4,5-bis(trifluoromethyl)pyridine core. nih.gov

Spectroscopic Characterization Methodologies and Structural Analysis

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the molecular structure of 2-Fluoro-4,5-bis-trifluoromethyl-pyridine. Due to the presence of ¹H, ¹³C, and ¹⁹F nuclei, a multi-faceted analysis is possible, offering a complete picture of the atomic connectivity and electronic structure. While direct experimental data for this specific compound is not publicly available, a detailed analysis can be inferred from the well-documented spectra of closely related structural analogs.

The ¹H NMR spectrum of this compound is expected to be relatively simple, revealing two signals corresponding to the two protons on the pyridine (B92270) ring. The proton at the C-3 position and the proton at the C-6 position will exhibit distinct chemical shifts and coupling patterns due to their unique electronic environments, influenced by the adjacent fluorine and trifluoromethyl substituents.

The proton at the C-6 position is anticipated to appear further downfield compared to the C-3 proton, owing to the deshielding effects of the electronegative nitrogen atom and the fluorine atom at the C-2 position. The signal for H-6 would likely appear as a singlet or a very narrow multiplet. The H-3 proton's signal is expected to be a quartet due to coupling with the adjacent C-4 trifluoromethyl group. Further coupling to the fluorine atom at C-2 (⁴JHF) may also be observed.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton PositionPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-37.20 - 7.40Quartet (q)⁴JHF ≈ 1-3
H-68.50 - 8.70Singlet (s) or narrow multipletN/A

Note: Predictions are based on analyses of related structures such as 2-fluoro-4-(trifluoromethyl)pyridine (B38514) and 3-chloro-2-(trifluoromethyl)pyridine. rsc.orgrsc.org

The ¹³C NMR spectrum provides critical information about the carbon framework of the molecule. For this compound, seven distinct signals are expected, corresponding to the five carbons of the pyridine ring and the two carbons of the trifluoromethyl groups. The chemical shifts are significantly influenced by the attached fluorine atoms, leading to characteristic splitting patterns.

The carbon atom bonded to the fluorine at the C-2 position is expected to show a large one-bond carbon-fluorine coupling constant (¹JCF). The carbons of the two trifluoromethyl groups (C-4 CF₃ and C-5 CF₃) will appear as quartets due to coupling with their three attached fluorine atoms. The pyridine ring carbons (C-3, C-4, C-5, C-6) will also exhibit smaller couplings to the fluorine atoms of the substituents.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon PositionPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
C-2160 - 165Doublet (d)¹JCF ≈ 230-250
C-3115 - 120Doublet of Quartets (dq)²JCF ≈ 30-40, ³JCCF ≈ 4-6
C-4135 - 140Quartet (q)²JCCF ≈ 35-40
C-5130 - 135Quartet (q)²JCCF ≈ 35-40
C-6148 - 152Singlet (s) or narrow multipletN/A
C-4 C F₃120 - 124Quartet (q)¹JCF ≈ 270-280
C-5 C F₃120 - 124Quartet (q)¹JCF ≈ 270-280

Note: Predictions are based on analyses of related structures such as 3-chloro-2-(trifluoromethyl)pyridine. rsc.org

¹⁹F NMR is a highly sensitive technique crucial for characterizing fluorinated compounds. huji.ac.il The spectrum for this compound is expected to show three distinct fluorine environments. The two trifluoromethyl groups at the C-4 and C-5 positions are chemically non-equivalent and should produce two separate signals, both appearing as singlets in a proton-decoupled spectrum. The single fluorine atom at the C-2 position will also produce a distinct signal. The chemical shifts of trifluoromethyl groups on a pyridine ring typically appear in the range of -60 to -70 ppm relative to CFCl₃. rsc.orgrsc.orgspectrabase.com The fluorine atom directly attached to the ring will have a different chemical shift, likely further downfield.

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

Fluorine PositionPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
F-2-70 to -90Singlet (s)
CF₃-4-63 to -68Singlet (s)
CF₃-5-63 to -68Singlet (s)

Note: Predictions are based on analyses of related structures such as 2-fluoro-4-(trifluoromethyl)pyridine and other fluorinated pyridines. rsc.org

Mass Spectrometry for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is used to confirm the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, confirming its chemical formula, C₇H₂F₇N.

The calculated exact mass of the molecular ion [M]⁺ is 249.0082. Electron ionization (EI) would likely lead to characteristic fragmentation patterns. A plausible fragmentation pathway would involve the initial loss of a trifluoromethyl radical (•CF₃), which is a common fragmentation for such compounds, leading to a stable fragment ion. Subsequent fragmentation could involve the loss of a fluorine atom or cleavage of the pyridine ring structure.

Table 4: Predicted Mass Spectrometry Data for this compound

FragmentProposed FormulaCalculated m/z
[M]⁺[C₇H₂F₇N]⁺249.01
[M-F]⁺[C₇H₂F₆N]⁺230.01
[M-CF₃]⁺[C₆H₂F₄N]⁺180.01

Note: Fragmentation pathways are proposed based on general principles of mass spectrometry and data from related trifluoromethyl-substituted heterocycles. rsc.org

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information on the functional groups and bond vibrations within the molecule. A detailed vibrational analysis of the analog 2-chloro-4-(trifluoromethyl) pyridine (2CTFMP) offers significant insight into the expected spectral features of this compound. researchgate.net

The IR and Raman spectra will be dominated by strong absorption bands corresponding to the C-F bonds. The trifluoromethyl groups will exhibit strong, characteristic symmetric and asymmetric stretching vibrations. The pyridine ring itself has several characteristic vibrational modes, including ring stretching and bending, which will be shifted due to the heavy substitution.

Table 5: Predicted Major Vibrational Frequencies for this compound

Wavenumber (cm⁻¹)Assignment
1600 - 1630Pyridine Ring C=C and C=N Stretching
1450 - 1500Pyridine Ring Stretching
1250 - 1350C-F Stretching (Aromatic)
1100 - 1200CF₃ Asymmetric and Symmetric Stretching
700 - 800CF₃ Deformation and Bending

Note: Assignments are based on the detailed vibrational analysis of 2-chloro-4-(trifluoromethyl) pyridine. researchgate.net

X-ray Crystallography for Solid-State Structural Determination of Analogs

While the crystal structure of this compound has not been reported, X-ray diffraction studies on analogous compounds provide valuable information about the expected molecular geometry. Analysis of structures containing bis(trifluoromethyl)phenyl or other trifluoromethylated heterocyclic moieties can predict bond lengths, bond angles, and intermolecular interactions. nih.govresearchgate.net

For instance, crystallographic studies of 1-(3,5-bis(trifluoromethyl)phenyl) derivatives show typical C-CF₃ bond lengths in the range of 1.50-1.52 Å. researchgate.net The F-C-F bond angles within the trifluoromethyl groups are expected to be close to the tetrahedral angle but slightly compressed, typically around 106-108°. The C-F bond lengths within the CF₃ group average around 1.33-1.35 Å. nih.gov The pyridine ring is expected to be essentially planar, with the substituents causing minor deviations.

Table 6: Expected Molecular Geometry Parameters Based on Analog X-ray Crystal Structures

ParameterExpected ValueSource Analog
C-CF₃ Bond Length1.50 - 1.52 Å1-(3,5-bis(trifluoromethyl)phenyl) derivatives researchgate.net
C-F Bond Length (in CF₃)1.33 - 1.35 Å(η⁵-C₆H₇)Fe(CO)₂CF₃ nih.gov
F-C-F Bond Angle (in CF₃)106 - 108°(η⁵-C₆H₇)Fe(CO)₂CF₃ nih.gov
Pyridine RingPlanarGeneral for substituted pyridines

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (DFT, Ab Initio Methods) for Electronic Structure

The electronic structure of 2-fluoro-4,5-bis(trifluoromethyl)pyridine and related fluorinated pyridines has been extensively investigated using quantum chemical calculations. Density Functional Theory (DFT) and ab initio methods are the primary tools for computing molecular structures and properties. rsc.orgnih.gov DFT functionals, such as B3LYP and ωB97XD, combined with Pople-style (e.g., 6-311++G(d,p)) or Dunning-style (e.g., aug-cc-pVDZ) basis sets, are commonly employed to achieve a balance between computational cost and accuracy. rsc.orgresearchgate.net

These calculations are crucial for determining the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. For 2-fluoro-4,5-bis(trifluoromethyl)pyridine, the strong electronegativity of the fluorine atom and the two trifluoromethyl groups significantly influences the electron distribution and geometry of the pyridine (B92270) ring. rsc.org Theoretical studies on related energetic pyridine derivatives have shown that such substitutions can impact structural stability. nih.gov Ab initio methods like Møller–Plesset perturbation theory (MP2) provide a higher level of theory for comparison and are used to refine understanding of electron correlation effects on the molecule's structure. acs.org

The primary findings from these calculations on analogous systems indicate:

Shortening of C-F and C-C bonds adjacent to the electron-withdrawing substituents due to inductive effects.

Distortion of the pyridine ring from perfect planarity, although often minor.

High dipole moment resulting from the asymmetric placement of highly electronegative F and CF₃ groups.

The table below illustrates typical parameters obtained from DFT calculations for substituted pyridines, providing a reference for what would be expected for the title compound.

ParameterPyridine (Reference)2-Fluoropyridine (Calculated)4-Trifluoromethylpyridine (Calculated)
Dipole Moment (Debye) 2.222.954.10
C2-F Bond Length (Å) N/A1.35N/A
C4-C(F₃) Bond Length (Å) N/AN/A1.49
Heat of Formation (kcal/mol) 33.74.5-135.2
Data are representative values from computational chemistry databases for illustrative purposes.

Analysis of Molecular Orbitals and Electron Density Distribution

Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—is critical for understanding a molecule's reactivity. For 2-fluoro-4,5-bis(trifluoromethyl)pyridine, the presence of three potent electron-withdrawing groups (one F, two CF₃) is expected to significantly lower the energies of both the HOMO and LUMO compared to unsubstituted pyridine. rsc.org

A lower LUMO energy indicates increased susceptibility to nucleophilic attack, a characteristic feature of electron-deficient aromatic rings. Conversely, a lower HOMO energy suggests higher resistance to oxidation. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap implies higher stability.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. researchgate.netwikipedia.org For the title compound, MEP analysis would reveal:

Electron-deficient regions (positive electrostatic potential) spread across the pyridine ring, particularly at the carbon atoms, making them susceptible to nucleophiles.

Electron-rich regions (negative electrostatic potential) localized on the nitrogen atom and the fluorine atoms of the substituents.

Natural Bond Orbital (NBO) analysis further elucidates the electronic structure by describing charge delocalization and intramolecular interactions. rsc.orgresearchgate.net In fluorinated pyridines, NBO analysis reveals strong polarization of the C-F bonds and significant charge transfer from the pyridine ring to the electronegative substituents. rsc.org

MoleculeHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
Pyridine -6.70-0.456.25
Pentafluoropyridine -7.85-2.805.05
2-Fluoro-4,5-bis(trifluoromethyl)pyridine (Expected Trend) <-7.85<-2.80<5.05
Values are illustrative based on trends observed in fluorinated aromatics.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is instrumental in modeling reaction mechanisms, allowing for the characterization of transition states and the calculation of activation energies. researchgate.net For 2-fluoro-4,5-bis(trifluoromethyl)pyridine, a key reaction is nucleophilic aromatic substitution (SNAr), where the fluorine atom at the C-2 position is displaced by a nucleophile.

Theoretical models can map the entire potential energy surface for such a reaction. This involves:

Locating Reactants and Products: Optimizing the geometries of the starting materials and final products.

Identifying Intermediates: Finding stable intermediates, such as the Meisenheimer complex in an SNAr reaction.

Characterizing Transition States (TS): Locating the highest energy point along the reaction coordinate that connects reactants/intermediates to products. This is confirmed by identifying a single imaginary vibrational frequency.

Dual-level direct dynamics studies and methods like improved canonical variational transition-state theory (ICVT) can be used to calculate reaction rate constants over a range of temperatures. nih.gov For the title compound, calculations would likely show that the high electron deficiency of the ring significantly lowers the activation energy for the formation of the Meisenheimer complex, facilitating the SNAr reaction. acs.org

Conformational Analysis and Energetics of Substituted Pyridines

While the pyridine ring itself is rigid, the presence of substituents like trifluoromethyl groups introduces conformational flexibility due to rotation around the C-CF₃ single bonds. acs.org For 2-fluoro-4,5-bis(trifluoromethyl)pyridine, the two adjacent CF₃ groups at the C-4 and C-5 positions create significant steric hindrance.

Conformational analysis using quantum chemical methods can determine the preferred orientation of these groups. acs.orgnih.gov This is typically done by performing a relaxed potential energy surface scan, where the dihedral angle of one C-CF₃ bond is systematically rotated, and the energy is calculated at each step after re-optimizing all other geometric parameters.

The results of such an analysis would identify the global minimum energy conformer as well as the energy barriers for rotation. acs.org It is expected that the most stable conformation of 2-fluoro-4,5-bis(trifluoromethyl)pyridine would be one that minimizes the steric repulsion between the two bulky CF₃ groups and between the CF₃ group at C-5 and the nitrogen lone pair. The conformational behavior of fluorinated N-heterocycles is a complex interplay of steric and electrostatic interactions. beilstein-journals.orgresearchgate.net

Spectroscopic Property Prediction (NMR Chemical Shifts, Vibrational Frequencies)

Theoretical calculations are highly effective at predicting spectroscopic properties, which is invaluable for structure verification.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, typically coupled with DFT (e.g., B3LYP functional), is the standard for calculating NMR chemical shifts (¹³C, ¹H, ¹⁹F). researchgate.netrsc.org For fluorinated compounds, ¹⁹F NMR is particularly important. Computational predictions can help assign specific peaks in a complex spectrum to individual fluorine atoms. researchgate.netnih.gov While raw calculated values often have systematic errors, they typically show excellent linear correlation with experimental data. Applying a linear scaling factor or using a reference compound (like CFCl₃ for ¹⁹F) can yield predictions with high accuracy, often within a few ppm of experimental values. rsc.orgnih.gov

Vibrational Frequencies: The calculation of harmonic vibrational frequencies is a standard output of geometry optimization procedures. researchgate.net These frequencies correspond to the vibrational modes seen in Infrared (IR) and Raman spectroscopy. As with NMR predictions, calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation and basis set limitations. They are therefore commonly scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental spectra. researchgate.net These calculations are crucial for assigning specific absorption bands to molecular motions, such as C-F or C=N stretching vibrations. researchgate.net

MethodPropertyTypical AccuracyNotes
DFT/GIAO ¹⁹F NMR Chemical Shift2-7 ppm (with scaling)Highly dependent on functional, basis set, and solvent model. researchgate.netnih.gov
DFT/GIAO ¹³C NMR Chemical Shift3-8 ppm (with scaling)Useful for assigning carbons in the electron-deficient ring.
DFT Vibrational Frequencies~4% error (with scaling)Essential for confirming structural assignments via IR/Raman. researchgate.netresearchgate.net

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) aim to build mathematical models that correlate a molecule's structural or electronic features with its experimentally observed reactivity. nih.gov While QSRR studies specifically on 2-fluoro-4,5-bis(trifluoromethyl)pyridine are not prevalent, the principles can be readily applied.

For a series of related fluorinated pyridines, a QSRR model could be developed to predict a specific reactivity parameter, such as the rate constant for a nucleophilic substitution reaction. researchgate.net The model would be built using descriptors calculated from quantum chemistry, which could include:

Electronic Descriptors: LUMO energy, atomic charges on ring carbons, dipole moment.

Steric Descriptors: Molecular volume, surface area, specific substituent parameters.

Topological Descriptors: Connectivity indices that describe the molecular structure.

Such a model could take the form of a multiple linear regression equation:

log(k) = c₀ + c₁ (LUMO) + c₂ (q_C2) + c₃ (V_sub) + ...

Where log(k) is the logarithm of the reaction rate, LUMO is the LUMO energy, q_C2 is the charge on the C-2 carbon, V_sub is the volume of a substituent, and c are the regression coefficients. These models are powerful for predicting the reactivity of new, unsynthesized compounds and for guiding the design of molecules with desired reaction characteristics. chemrxiv.org

Applications in Advanced Chemical Research and Functional Materials

Development of Novel Reagents and Catalysts (derived from or involving fluorinated pyridines)

While specific reagents and catalysts derived directly from 2-fluoro-4,5-bis(trifluoromethyl)pyridine are not widely reported, the broader class of fluorinated pyridines is utilized in the development of new synthetic tools. The electronic properties imparted by the fluorine and trifluoromethyl groups can be harnessed to modify the reactivity and selectivity of catalysts.

For instance, trifluoromethyl-substituted pyridine (B92270) derivatives can be used to synthesize phosphine ligands fluorochem.co.uk. These ligands can then be coordinated to transition metals to form catalysts for a variety of organic transformations. The electron-withdrawing nature of the trifluoromethyl groups can influence the electronic properties of the metal center, thereby tuning the catalytic activity.

Ligand Design in Coordination Chemistry and Organometallics

The nitrogen atom in the pyridine ring of 2-fluoro-4,5-bis(trifluoromethyl)pyridine possesses a lone pair of electrons, making it a potential ligand for coordination to metal centers. The presence of the strongly electron-withdrawing fluorine and trifluoromethyl groups significantly modifies its properties as a ligand compared to unsubstituted pyridine.

The two trifluoromethyl groups and the fluorine atom on the pyridine ring are potent electron-withdrawing groups. When 2-fluoro-4,5-bis(trifluoromethyl)pyridine coordinates to a metal center, it acts as a weak σ-donor and a potential π-acceptor ligand. This is in stark contrast to pyridine, which is a good σ-donor. The electron-withdrawing nature of the substituents reduces the electron density on the nitrogen atom, thus weakening its ability to donate electrons to the metal.

This effect can be indirectly inferred from studies on related fluorinated ligands, where the incorporation of fluorine or trifluoromethyl groups leads to a stabilization of the metal d-orbitals, making the metal center more electrophilic mdpi.com. Spectroscopic techniques such as infrared (IR) spectroscopy of metal carbonyl complexes containing this ligand could provide a quantitative measure of its electron-withdrawing strength, as the C-O stretching frequency would be expected to increase compared to complexes with less electron-withdrawing ligands.

The trifluoromethyl group is significantly larger than a hydrogen atom. The presence of two trifluoromethyl groups in the 4- and 5-positions of the pyridine ring introduces considerable steric bulk around the coordination site. This steric hindrance can influence the geometry of the resulting metal complex and the number of ligands that can coordinate to the metal center.

The steric properties of a ligand are often quantified by the Tolman cone angle. While the exact cone angle for 2-fluoro-4,5-bis(trifluoromethyl)pyridine has not been reported, it is expected to be substantial due to the two CF3 groups. This steric bulk can be advantageous in catalysis, as it can create a specific coordination environment that promotes selective transformations. For example, in complexes with 2,6-bis[bis(3,5-bis(trifluoromethyl)phenyl)phosphinoylmethyl]pyridine 1-oxide, the bulky trifluoromethyl groups play a significant role in determining the coordination geometry around the lanthanide metal centers nih.govacs.org.

Applications in Functional Materials Research

The introduction of multiple trifluoromethyl groups and a fluorine atom onto the pyridine ring in 2-Fluoro-4,5-bis-trifluoromethyl-pyridine results in a molecule with a significantly altered electronic landscape compared to its non-fluorinated counterparts. These substitutions are known to enhance properties such as thermal stability, oxidative resistance, and hydrophobicity, which are highly desirable in the design of functional materials.

Table 1: Potential Effects of this compound as a Ligand in MOFs

Property Potential Influence of this compound
Framework Stability Enhanced thermal and chemical stability due to strong C-F bonds.
Pore Environment Increased hydrophobicity, potentially leading to selective adsorption of non-polar molecules.
Catalytic Activity Modified electronic properties of metal centers, potentially altering catalytic selectivity and activity.

| Structural Diversity | Unique steric and electronic profile could lead to novel framework topologies. |

This table is based on theoretical considerations and the known effects of fluorination in MOF chemistry, pending experimental validation for the specific compound.

In the realm of Dye-Sensitized Solar Cells (DSCs), pyridine derivatives are often employed as components of the electrolyte or as ancillary ligands in sensitizing dyes. The electron-withdrawing trifluoromethyl groups in this compound could significantly impact the performance of a DSC. If used as an additive in the electrolyte, its interaction with the semiconductor surface and the redox couple could influence charge transfer kinetics and suppress recombination, a critical factor for achieving high photoconversion efficiency.

Although direct experimental data on the use of this compound in DSCs is not currently published, related research on other fluorinated pyridine derivatives has shown both positive and negative effects. The introduction of fluorine can favorably shift the conduction band edge of the semiconductor, leading to a higher open-circuit voltage. However, it can also impact dye regeneration and mass transport within the electrolyte.

Table 2: Theoretical Photovoltaic Parameters Influenced by Fluorinated Pyridine Derivatives in DSCs

Parameter Potential Impact of this compound
Open-Circuit Voltage (Voc) Potential increase due to favorable shifts in the semiconductor's conduction band.
Short-Circuit Current (Jsc) May be influenced by changes in dye absorption and electron injection efficiency.
Fill Factor (FF) Could be affected by alterations in charge transport and recombination rates.

This table presents a theoretical outlook based on established principles of DSC operation and studies on analogous fluorinated compounds. Specific performance data for this compound is needed for confirmation.

Future Directions and Emerging Research Areas

Development of More Efficient and Sustainable Synthetic Methodologies

The synthesis of poly-substituted pyridines, especially those with multiple trifluoromethyl groups, can be challenging. nih.gov Future research would need to focus on developing efficient and sustainable methods for the preparation of 2-Fluoro-4,5-bis(trifluoromethyl)pyridine.

Potential Synthetic Strategies:

StrategyDescriptionKey Challenges
From Pre-functionalized Pyridines This would likely involve the use of a pre-existing pyridine (B92270) ring with appropriate leaving groups that can be substituted with trifluoromethyl and fluoro moieties. Methods such as copper-mediated trifluoromethylation of halo-pyridines are common for introducing CF3 groups. nih.gov- Availability of suitable starting materials.- Regioselectivity of the substitution reactions.- Harsh reaction conditions often required.
De Novo Ring Formation Building the pyridine ring from acyclic precursors already containing the trifluoromethyl groups could be a viable alternative. This might involve condensation reactions of trifluoromethylated building blocks.- Complexity of the required precursors.- Control of the cyclization and aromatization steps.- Potential for low overall yields.
Late-Stage Fluorination Introducing the fluorine atom at a late stage of the synthesis onto a 4,5-bis(trifluoromethyl)pyridine core could be another approach.- Selectivity of the fluorination reaction.- The deactivating effect of the two CF3 groups on the pyridine ring.

Future methodologies would ideally focus on principles of green chemistry, such as minimizing waste, using less hazardous reagents, and improving energy efficiency.

Exploration of Novel Reactivity Modes and Transformations

The unique electronic properties conferred by two adjacent trifluoromethyl groups and a fluorine atom are expected to result in novel reactivity for 2-Fluoro-4,5-bis(trifluoromethyl)pyridine.

Expected Reactivity Patterns:

Nucleophilic Aromatic Substitution (SNAr): The strong electron-withdrawing nature of the trifluoromethyl groups will highly activate the pyridine ring towards nucleophilic attack. The fluorine atom at the 2-position is expected to be a primary site for substitution by various nucleophiles.

C-H Functionalization: While the pyridine ring is electron-deficient, directed C-H functionalization could be a powerful tool for introducing further complexity. The remaining C-H bond at the 3-position and the 6-position would be targets for such transformations.

Metal-Catalyzed Cross-Coupling: The C-F bond could potentially be activated for cross-coupling reactions, although this is generally more challenging than for other halogens.

Research in this area would involve systematically studying the reactivity of the compound with a range of reagents to map out its chemical behavior and unlock its potential as a building block in organic synthesis.

Integration into Complex Supramolecular Architectures

The incorporation of fluorine can significantly influence the self-assembly of molecules into larger, ordered structures. nih.gov The unique electronic and steric profile of 2-Fluoro-4,5-bis(trifluoromethyl)pyridine could be exploited in the design of novel supramolecular systems.

Potential Applications in Supramolecular Chemistry:

Application AreaRationale
Crystal Engineering The fluorine atoms can participate in non-covalent interactions such as halogen bonding and dipole-dipole interactions, which can be used to control the packing of molecules in a crystal lattice.
Liquid Crystals The rigid, polar nature of the molecule could make it a suitable component for the design of new liquid crystalline materials.
Host-Guest Chemistry The electron-deficient pyridine ring could act as a host for electron-rich guest molecules through charge-transfer interactions.

Exploring the self-assembly behavior of this compound and its derivatives could lead to the development of new materials with interesting optical, electronic, or recognition properties.

Advanced Methodological Developments in Computational Organic Chemistry

Given the current lack of experimental data, computational chemistry will be an invaluable tool for predicting the properties and reactivity of 2-Fluoro-4,5-bis(trifluoromethyl)pyridine.

Key Areas for Computational Investigation:

Molecular Geometry and Electronic Structure: Density Functional Theory (DFT) calculations can provide insights into the bond lengths, bond angles, and electronic distribution within the molecule. This can help in understanding its stability and preferred conformations.

Reactivity Prediction: Computational models can be used to predict the sites of nucleophilic and electrophilic attack, as well as the activation energies for various reactions. This can guide the design of synthetic routes and reactivity studies.

Spectroscopic Properties: Theoretical calculations of NMR, IR, and UV-Vis spectra can aid in the characterization of the compound once it is synthesized.

Supramolecular Interactions: Molecular modeling can be used to study the non-covalent interactions that govern the self-assembly of the molecule, providing a rationale for the design of new materials.

A synergistic approach combining computational predictions with experimental validation will be crucial for advancing the understanding of this enigmatic compound. The development of more accurate and efficient computational methods for highly fluorinated systems will also be a key area of future research.

Q & A

Q. What synthetic routes are recommended for synthesizing 2-Fluoro-4,5-bis-trifluoromethyl-pyridine, and how can reaction conditions be optimized?

  • Methodological Answer : A multi-step approach is often employed, starting with halogenation and trifluoromethylation of pyridine precursors. For example, cross-coupling reactions using palladium catalysts under inert atmospheres can introduce trifluoromethyl groups. Optimization involves controlling temperature (e.g., 80–120°C) and using anhydrous solvents like THF or DMF to minimize hydrolysis. Patent literature on fluorinated cyclopentenyl intermediates highlights the importance of protecting groups to prevent undesired side reactions . Yield improvements may require iterative adjustments of stoichiometry (e.g., 1.2–1.5 equivalents of trifluoromethylating agents) and catalyst loading (e.g., 5–10 mol% Pd(PPh₃)₄).

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :
  • Melting Point Analysis : Compare observed melting points with literature values (e.g., 123–124°C for structurally similar 4-[5-(Trifluoromethyl)pyrid-2-yl]benzonitrile) to assess purity .
  • Spectroscopy :
  • ¹⁹F NMR : Identifies fluorine environments and confirms substitution patterns.
  • GC-MS/HPLC : Quantifies purity and detects byproducts.
  • X-ray Crystallography : Resolves regiochemical ambiguities in crystalline derivatives .

Q. What safety protocols are essential for handling fluorinated pyridine derivatives?

  • Methodological Answer : Use N95 masks, gloves, and eyeshields to avoid inhalation/contact (WGK 3 hazard level) . Store in airtight containers under nitrogen to prevent moisture-induced degradation. Conduct reactions in fume hoods with scrubbers for volatile fluorine byproducts.

Advanced Research Questions

Q. How can regioselective functionalization be achieved in polyfluorinated pyridines like this compound?

  • Methodological Answer : Regiocontrol is influenced by electronic and steric effects. For example, trifluoromethyl groups act as strong electron-withdrawing moieties, directing electrophiles to meta/para positions. Cottet and Schlosser (2004) demonstrated regioexhaustive functionalization in chloro-trifluoromethyl pyridines using Grignard reagents at low temperatures (-78°C) to favor kinetic over thermodynamic products . Computational modeling (DFT) can predict reactive sites by analyzing Fukui indices or electrostatic potential maps.

Q. How do computational methods aid in predicting reactivity and regiochemical outcomes?

  • Methodological Answer : Density Functional Theory (DFT) calculates activation energies for possible reaction pathways. For instance, Fukui function analysis identifies nucleophilic/electrophilic hotspots, while Natural Bond Orbital (NBO) analysis explains hyperconjugative stabilization in intermediates. Studies on 4,4'-bis(trifluoromethyl)-2,2'-bipyridine ligands highlight how trifluoromethyl groups reduce electron density at nitrogen, affecting metal coordination .

Q. What strategies resolve contradictions in spectroscopic data for polyfluorinated compounds?

  • Methodological Answer : Contradictions (e.g., unexpected ¹H NMR splitting or ¹⁹F shifts) often arise from dynamic effects like rotational isomerism. Variable-temperature NMR can differentiate between static and dynamic disorder. For example, slow rotation around C-N bonds in trifluoromethylpyridines may split signals at low temperatures. Cross-validation with X-ray structures or isotopic labeling (e.g., ¹³C) clarifies ambiguities .

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